molecular formula C12H9F3N2O2 B1391672 (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol CAS No. 1216548-30-9

(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol

Cat. No. B1391672
CAS RN: 1216548-30-9
M. Wt: 270.21 g/mol
InChI Key: ANEHBYXSSIUIGB-UHFFFAOYSA-N
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Description

“(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol” is a chemical compound that is part of the pyrimidine family . Pyrimidines are key components of DNA and RNA and have been used as starting materials for the synthesis of novel scaffolds with relevant biological and pharmacological properties .


Synthesis Analysis

The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones, which include “this compound”, involves two strategies . The first is a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate. The second is a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . The cyclocondensation strategy was found to be not feasible, thus the direct chemoselective O-alkylation was performed, and 18 derivatives of the targeted pyrimidines were obtained in 70–98% yields .


Molecular Structure Analysis

The structure of the products was unambiguously determined via single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .

Scientific Research Applications

Synthesis and Structural Investigations

  • The crystal structure of certain pyrimidine derivatives, including those related to (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol, has been studied using single-crystal X-ray diffraction. These compounds crystallize in specific systems, with various angles and interactions between phenyl and pyrimidine rings being of particular interest (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Dissociation Constants and Thermodynamic Parameters

  • Research into the dissociation constants and thermodynamic parameters of pyrimidine derivatives, including those similar to this compound, has been conducted. These studies provide insight into the substituent effects and thermodynamic properties of these compounds (Bhesaniya & Baluja, 2014).

Crystal Structure of Related Compounds

  • The crystal structure of nuarimol, a compound with a similar pyrimidine structure, has been analyzed, revealing significant dihedral angles and interactions within its crystal structure. Such studies are critical in understanding the molecular interactions and stability of these compounds (Kang, Kim, Park, & Kim, 2015).

HPLC Method Development for Anticonvulsant Agents

  • The development of a High-Performance Liquid Chromatography (HPLC) method for related substances in a new anticonvulsant agent, which includes pyrimidine derivatives, highlights the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds (Severina et al., 2021).

Structural Parameters and Nonlinear Optical Exploration

  • Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, demonstrates their significance in nonlinear optics (NLO) and medicinal applications. This includes studies on their structural parameters, electronic properties, and NLO characteristics (Hussain et al., 2020).

Synthesis of Related Pyrimidine Derivatives

  • The synthesis of various pyrimidine derivatives, such as (7-Aryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanones, is a significant area of research, demonstrating the versatility and potential applications of these compounds in different fields (Gein, Prudnikova, Kurbatova, & Dmitriev, 2020).

properties

IUPAC Name

[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEHBYXSSIUIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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